1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride

Beschreibung

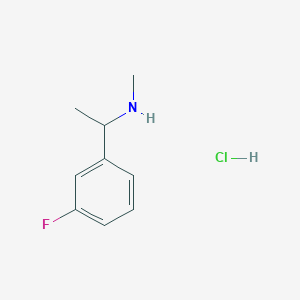

1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride (CAS: Not explicitly provided; see BD02172881 in ) is a fluorinated phenethylamine derivative featuring a methyl-substituted amine group. Structurally, it consists of a benzene ring substituted with a fluorine atom at the 3-position, an ethylamine backbone, and a methyl group attached to the nitrogen. Its synthesis and applications are often compared to halogenated analogs, such as bromo- and chloro-substituted derivatives, to evaluate structure-activity relationships (SAR).

Eigenschaften

Molekularformel |

C9H13ClFN |

|---|---|

Molekulargewicht |

189.66 g/mol |

IUPAC-Name |

1-(3-fluorophenyl)-N-methylethanamine;hydrochloride |

InChI |

InChI=1S/C9H12FN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H |

InChI-Schlüssel |

BCFYXJYCTQUITM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC(=CC=C1)F)NC.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroacetophenone and methylamine.

Reaction Conditions: The key step involves the reductive amination of 3-fluoroacetophenone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.

Purification: The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt form.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen Effects : Fluorine’s small size and high electronegativity may improve binding to polar receptor sites compared to bulkier halogens like bromine .

- N-Methylation : The N-Me group in the target compound likely enhances metabolic stability by reducing oxidative deamination, a common degradation pathway for primary amines .

Pharmacological Activity

- 3-Fluoromethcathinone (3-FMC): A ketone derivative with a 3-fluorophenyl group, 3-FMC acts as a dopamine reuptake inhibitor and demonstrates higher potency than non-fluorinated analogs, highlighting fluorine’s role in enhancing receptor affinity .

Table 2: Pharmacological Comparison of Selected Analogs

Stability Considerations :

- Fluorine’s inductive effect may increase acid stability compared to chloro/bromo analogs.

- N-Methylation reduces susceptibility to MAO enzymes, extending half-life .

Biologische Aktivität

1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorophenyl group, which may influence its pharmacological properties. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines. The fluorophenyl moiety is believed to enhance binding affinity to specific receptors, potentially affecting pathways related to mood regulation and cognitive function.

Key Mechanisms:

- Dopaminergic Activity: It may modulate dopamine levels, influencing mood and behavior.

- Serotonergic Effects: Potentially impacts serotonin receptors, which are crucial in mood disorders.

- Neuroprotective Properties: Research indicates possible neuroprotective effects against neurodegenerative diseases.

In Vitro Studies

A series of in vitro studies have evaluated the compound's efficacy against various biological targets. Notably, its effects on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease, have been investigated.

| Study | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Study A | BACE1 Inhibition | 25 | |

| Study B | Serotonin Receptor Binding | 15 | |

| Study C | Dopamine Reuptake Inhibition | 30 |

In Vivo Studies

Animal models have been utilized to assess the compound's therapeutic potential. For instance, studies demonstrated improvements in cognitive function in mice treated with varying doses of the compound.

Case Studies

- Alzheimer's Disease Model : In a study involving transgenic mice expressing amyloid precursor protein (APP), treatment with this compound resulted in reduced amyloid plaque formation and improved memory performance compared to control groups.

- Depression Models : Another study assessed the compound's antidepressant-like effects using the forced swim test in rats, showing significant reductions in immobility time at doses of 10 mg/kg.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.